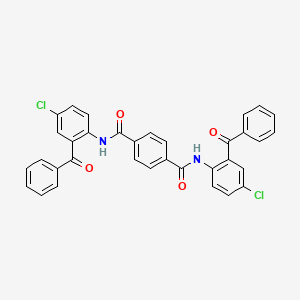![molecular formula C13H17NO2 B5144722 4-[(4-methylphenyl)acetyl]morpholine](/img/structure/B5144722.png)
4-[(4-methylphenyl)acetyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-methylphenyl)acetyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as 4'-Methylphenylacetylmorpholine or MPA morpholine. The compound is widely used in scientific research for its unique properties and potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 4-[(4-methylphenyl)acetyl]morpholine is not fully understood. However, it is believed to act as a modulator of various biological pathways such as the immune system, inflammatory response, and pain perception. The compound has been shown to bind to specific receptors in the body and exert its effects through various signaling pathways.
Biochemical and Physiological Effects:
4-[(4-methylphenyl)acetyl]morpholine has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to possess anti-inflammatory, analgesic, and antitumor properties. The compound has also been shown to modulate the immune system and enhance the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(4-methylphenyl)acetyl]morpholine in lab experiments include its unique properties, high purity, and potential applications in various fields of scientific research. However, the compound has some limitations such as its low solubility in aqueous solutions, which may affect its bioavailability and activity in vivo.
Direcciones Futuras
There are many potential future directions for research on 4-[(4-methylphenyl)acetyl]morpholine. Some of these include:
1. Development of new synthetic methods for the preparation of the compound and its derivatives.
2. Investigation of the structure-activity relationship of the compound and its analogs.
3. Evaluation of the pharmacokinetics and pharmacodynamics of the compound in vivo.
4. Development of new applications of the compound in various fields of scientific research.
5. Investigation of the potential toxicity and safety of the compound in vivo.
Conclusion:
In conclusion, 4-[(4-methylphenyl)acetyl]morpholine is a unique and versatile compound that has potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound and its derivatives may lead to the development of new drugs and catalysts with improved efficacy and safety.
Métodos De Síntesis
The synthesis of 4-[(4-methylphenyl)acetyl]morpholine involves the reaction of morpholine with 4-methylbenzoyl chloride in the presence of a base catalyst such as triethylamine. The reaction takes place under reflux conditions in an organic solvent such as dichloromethane or toluene. The product is obtained after purification by column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
4-[(4-methylphenyl)acetyl]morpholine has been extensively studied for its potential applications in various fields of scientific research. It has been used as a building block in the synthesis of various bioactive compounds such as antitumor agents, anti-inflammatory agents, and analgesics. The compound has also been used as a ligand in the development of new catalysts for organic reactions.
Propiedades
IUPAC Name |
2-(4-methylphenyl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-11-2-4-12(5-3-11)10-13(15)14-6-8-16-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJNKONHEQWFMHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-p-tolyl-ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-indole-2,3-dione 3-{[5-(trifluoromethyl)-2-pyridinyl]hydrazone}](/img/structure/B5144643.png)
![5-chloro-2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5144659.png)
![(2,6-dichloro-4-{[2,4-dioxo-3-(2-propyn-1-yl)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5144663.png)
![(3,4-dimethoxybenzyl){[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine](/img/structure/B5144679.png)
![3-hydroxy-10-(4-methylbenzyl)-3,4-dihydro-2H-[1,3]thiazino[3,2-a][3,1]benzimidazol-10-ium chloride](/img/structure/B5144689.png)




![3-(benzyloxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B5144717.png)
![N-(4-hydroxyphenyl)-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5144721.png)
![2-(2-naphthyloxy)-N-(tricyclo[4.3.1.1~3,8~]undec-1-ylmethyl)acetamide](/img/structure/B5144727.png)
